molecular formula C13H10BrNO B1268624 3-bromo-N-phenylbenzamide CAS No. 63710-33-8

3-bromo-N-phenylbenzamide

Cat. No.: B1268624
CAS No.: 63710-33-8
M. Wt: 276.13 g/mol
InChI Key: SAGPZJDZARMYKP-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylbenzamide, also known as 3-bromobenzamide, is an organic compound with the chemical formula C8H6BrNO. It is a white crystalline solid that is soluble in organic solvents. This compound is a versatile chemical intermediate used in the synthesis of a wide range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic materials for use in electronics and photonics.

Scientific Research Applications

Photosynthetic Inhibition

3-bromo-N-phenylbenzamide derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET). Compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have shown PET inhibitory efficiency, with their activity dependent on compound lipophilicity and the electronic properties of substituents. They interact with chlorophyll a and amino acids in photosystem 2, indicating a potential use in studying or manipulating photosynthetic processes (Kráľová et al., 2013).

Antiviral Activity

N-phenylbenzamide derivatives, including variants of this compound, have been synthesized and found to have significant antiviral activities. For instance, certain derivatives were active against Enterovirus 71 strains at low micromolar concentrations, indicating their potential as lead compounds for antiviral drug development (Ji et al., 2013).

Organic Synthesis Applications

This compound and its derivatives are used in organic synthesis. They can be employed in palladium-catalysed regioselective direct arylation of heteroarenes. This has been demonstrated in the successful arylation of thiazoles, thiophenes, furans, and pyrroles, highlighting their utility in complex organic synthesis processes (Chen et al., 2013).

Antidiabetic Potential

Derivatives of this compound have been examined for their potential antidiabetic effects. Compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) showed promise in activating peroxisome proliferator-activated receptor (PPAR)-α/γ, leading to improved glucose and lipid metabolism in diabetic models (Jung et al., 2017).

Crystal Structure and Chemical Properties

Studies on the crystal structures of N-phenylbenzamide derivatives, including 3-bromo variants, provide insights into their chemical properties. Understanding these structural aspects is crucial for their application in chemical synthesis and drug design (Suchetan et al., 2016).

Antimicrobial Activities

Recent studies have shown that N-phenylbenzamides, including brominated versions, possess significant antimicrobial properties. They have been tested against bacteria and fungi, showing potential as topical antibacterial and antifungal agents (Sulistyowaty et al., 2023).

Safety and Hazards

3-bromo-N-phenylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear suitable personal protective equipment .

Properties

IUPAC Name

3-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPZJDZARMYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357461
Record name 3-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63710-33-8
Record name 3-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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